4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile
Description
4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile is a complex organic compound that features a triazole ring, an azetidine ring, and a benzonitrile group
Properties
IUPAC Name |
4-[3-oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c17-9-14-3-1-13(2-4-14)5-6-16(22)20-10-15(11-20)12-21-8-7-18-19-21/h1-4,7-8,15H,5-6,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSGQIZBAIGATB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=C(C=C2)C#N)CN3C=CN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile typically involves multiple steps, starting with the formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This “click” chemistry approach is favored for its efficiency and high yield . The azetidine ring can be introduced via a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with a halogenated intermediate. The final step involves the coupling of the triazole-azetidine intermediate with a benzonitrile derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize costs. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Triazole N-oxides.
Reduction: Primary amines.
Substitution: N-substituted azetidines.
Scientific Research Applications
4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile involves its interaction with specific molecular targets. The triazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity . The azetidine ring can interact with biological membranes, potentially disrupting their integrity and leading to cell death . The benzonitrile group can participate in π-π interactions with aromatic residues in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Azetidine derivatives: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Benzonitrile derivatives: Used in the development of pharmaceuticals and agrochemicals due to their stability and reactivity.
Uniqueness
4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of both triazole and azetidine rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
